molecular formula C8H5BrFN3O B1411801 4-(4-Bromo-2-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 1632497-62-1

4-(4-Bromo-2-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No. B1411801
CAS RN: 1632497-62-1
M. Wt: 258.05 g/mol
InChI Key: ISKRRNZXRUNHQS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,4-triazole ring, possibly through a cyclization reaction. The 4-bromo-2-fluorophenyl group could be introduced through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring and the 4-bromo-2-fluorophenyl group. The bromine and fluorine atoms would add significant electronegativity to the molecule, potentially affecting its reactivity .


Chemical Reactions Analysis

As for the chemical reactions, the compound could undergo various reactions depending on the conditions. The presence of the bromine and fluorine atoms makes it a potential candidate for further substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the presence of the bromine and fluorine atoms, as well as the 1,2,4-triazole ring, would influence properties like polarity, solubility, melting point, and boiling point .

Scientific Research Applications

Synthesis and Characterization

  • Compounds including 4-(4-Bromo-2-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one have been synthesized and characterized in various studies. These compounds often involve complex syntheses and are analyzed using techniques like IR, NMR, and mass spectrometry. Such compounds are noted for their solubility in certain solvents and their crystal structures have been determined by techniques like single crystal diffraction (Kahveci et al., 2007).

Antimicrobial and Antifungal Activities

  • A significant area of research for these compounds is in their antimicrobial and antifungal activities. Various derivatives have been tested against a range of bacteria and fungi, displaying promising results. The structure-activity relationship is a key focus, helping to understand how different substitutions on the triazole ring influence biological activity (Rezki et al., 2017).

Applications in Antitumor Studies

  • Some derivatives of 4-(4-Bromo-2-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one have been explored for their antitumor activities. Certain compounds exhibit in vitro antitumor activity with moderate to excellent growth inhibition against various cancer cell lines, highlighting their potential in cancer research (Bhat et al., 2009).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a pharmaceutical compound, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future research directions for this compound could be vast and would depend on its potential applications. It could be studied for its reactivity, potential uses in synthesis, or potential biological activity .

properties

IUPAC Name

4-(4-bromo-2-fluorophenyl)-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN3O/c9-5-1-2-7(6(10)3-5)13-4-11-12-8(13)14/h1-4H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKRRNZXRUNHQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)N2C=NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-Bromo-2-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
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4-(4-Bromo-2-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
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4-(4-Bromo-2-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
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4-(4-Bromo-2-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
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4-(4-Bromo-2-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
Reactant of Route 6
4-(4-Bromo-2-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

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